molecular formula C9H6ClN3 B1601308 4-Chloro-2-(pyridin-2-yl)pyrimidine CAS No. 97603-38-8

4-Chloro-2-(pyridin-2-yl)pyrimidine

Cat. No.: B1601308
CAS No.: 97603-38-8
M. Wt: 191.62 g/mol
InChI Key: ARGBHRKAKVWOEC-UHFFFAOYSA-N
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Description

Significance of Pyrimidine-Containing Heterocycles in Contemporary Chemical and Biological Sciences

Pyrimidine (B1678525), a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself, forming the basis of the nucleobases uracil, thymine, and cytosine found in DNA and RNA. mdpi.comresearchgate.net Beyond their biological ubiquity, pyrimidine derivatives exhibit a broad spectrum of pharmacological activities. This has led to their widespread use in medicinal chemistry as scaffolds for developing drugs with anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. researchgate.netcore.ac.uknih.gov The synthetic versatility of the pyrimidine ring allows for extensive structural modifications, enabling chemists to fine-tune the biological activity and pharmacokinetic properties of the resulting molecules. researchgate.net This adaptability has solidified the pyrimidine motif as a critical component in the design and synthesis of novel therapeutic agents. nih.gov

Overview of 4-Chloro-2-(pyridin-2-yl)pyrimidine as a Privileged Chemical Scaffold

The concept of a "privileged scaffold" refers to a molecular framework that can serve as a ligand for multiple, diverse biological targets. nih.govacs.org The this compound structure embodies this concept. It combines the biologically significant pyrimidine ring with a pyridine (B92270) moiety, another important heterocycle found in many bioactive compounds. The presence of a chlorine atom at the 4-position of the pyrimidine ring is particularly noteworthy. This chlorine atom acts as a versatile synthetic handle, readily participating in nucleophilic substitution and cross-coupling reactions. This reactivity allows for the facile introduction of a wide array of functional groups, enabling the generation of large and diverse chemical libraries for drug discovery and other applications. chemicalbook.com The combination of the inherent biological relevance of the pyrimidine and pyridine rings with the synthetic utility of the chloro-substituent makes this compound a highly attractive starting material for the synthesis of complex molecules with potential therapeutic applications. nih.govufrj.br

Scope and Research Focus within the Academic Landscape

Academic and industrial research on this compound and its analogues is primarily focused on its application as a key intermediate in the synthesis of novel compounds with potential biological activity. A significant area of investigation is its use in the development of kinase inhibitors, a class of drugs that target protein kinases and are crucial in cancer therapy. The ability to modify the scaffold at the 4-position allows for the systematic exploration of structure-activity relationships (SAR), aiming to enhance potency and selectivity for specific kinase targets. Furthermore, its derivatives are being explored for their potential in treating a range of other conditions, reflecting the broad biological potential of the pyrimidine-pyridine core. The development of efficient and scalable synthetic routes to this compound and its derivatives is also an active area of research, as this is crucial for its practical application in drug development and materials science. chemicalbook.comacs.org

Properties

IUPAC Name

4-chloro-2-pyridin-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3/c10-8-4-6-12-9(13-8)7-3-1-2-5-11-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGBHRKAKVWOEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544531
Record name 4-Chloro-2-(pyridin-2-yl)pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97603-38-8
Record name 4-Chloro-2-(pyridin-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-(pyridin-2-yl)pyrimidine
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Synthetic Methodologies for 4 Chloro 2 Pyridin 2 Yl Pyrimidine and Its Analogues

Direct Synthesis Approaches to 4-Chloro-2-(pyridin-2-yl)pyrimidine

Direct synthesis of this compound and its analogues can be achieved through various chemical reactions, including cross-coupling and acylation/cyclization-chlorination processes. These methods are crucial for the efficient production of these compounds, which serve as important intermediates in medicinal chemistry. acs.orgresearchgate.net

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone in the formation of carbon-carbon bonds and are widely employed in the synthesis of biaryl compounds. acs.org The Negishi cross-coupling, in particular, has proven to be a practical and scalable method for the synthesis of 2-Chloro-5-(pyridin-2-yl)pyrimidine, an analogue of the target compound. acs.orgresearchgate.netacs.org This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a palladium catalyst. nih.gov

A notable application of the Negishi cross-coupling is the synthesis of 2-Chloro-5-(pyridin-2-yl)pyrimidine, a key intermediate for a selective PDE-V inhibitor. acs.orgacs.org This one-step process utilizes a palladium catalyst, specifically Pd(PPh₃)₄, to couple an in situ prepared 2-pyridylzinc chloride with 5-iodo-2-chloropyrimidine. acs.orgresearchgate.net

The choice of the pyrimidine (B1678525) substrate is critical for the efficiency of the cross-coupling reaction. Both 5-bromo- and 5-iodo-2-chloropyrimidine have been investigated as substrates. acs.org The reaction with the iodo derivative, 5-iodo-2-chloropyrimidine, provided a significantly higher yield (80%) compared to the bromo derivative (55%). acs.orgacs.org Consequently, the Negishi coupling between 2-pyridylzinc bromide and 5-iodo-2-chloropyrimidine was selected for further development and scale-up. acs.org The synthesis of 2-chloro-5-iodopyrimidine (B183918) itself can be achieved from 5-iodopyrimidine-2-amine. chemicalbook.com

Table 1: Comparison of Halogenated Pyrimidine Substrates in Negishi Cross-Coupling

Pyrimidine SubstrateYield of 2-Chloro-5-(pyridin-2-yl)pyrimidine
5-Iodo-2-chloropyrimidine80%
5-Bromo-2-chloropyrimidine55%

A significant advantage of this Negishi cross-coupling approach is its scalability. acs.orgresearchgate.net The process was successfully scaled up to a mini-plant scale, producing 16 kg of 2-chloro-5-(pyridin-2-yl)pyrimidine. acs.orgacs.org However, a drop in yield from 65-70% at the lab scale to 40-48% at the mini-plant scale was observed. acs.orgacs.org A convenient purification method was developed that eliminated the need for chromatography, which is often a bottleneck in large-scale synthesis. acs.orgresearchgate.netacs.org This purification involved a specific workup procedure that resulted in a product with a purity higher than 95%. acs.org The final product contained acceptable levels of palladium (10-20 ppm) and zinc (25-50 ppm) for use as an intermediate in the synthesis of an active pharmaceutical ingredient. acs.orgacs.org

Palladium-Catalyzed Negishi Cross-Coupling for 2-Chloro-5-(pyridin-2-yl)pyrimidine

Acylation/Cyclization-Chlorination Processes for 2-Trichloromethyl-4-chloropyrimidinesresearchgate.netthieme.de

An alternative synthetic route involves a sequential acylation/intramolecular cyclization reaction followed by chlorination to produce 2-trichloromethyl-4-chloropyrimidines. researchgate.netthieme.de This two-step, one-pot synthesis starts from 2-(trichloromethyl)-1,3-diazabutadienes. researchgate.net These precursors react with acyl chlorides in the presence of triethylamine, and the subsequent treatment with phosphorus oxychloride (POCl₃) yields the desired 4-chloro-2-(trichloromethyl)pyrimidine derivatives. researchgate.net This method provides a valuable source for a variety of substituted pyrimidines through subsequent nucleophilic substitution reactions. thieme.de

Utility as Versatile Synthetic Intermediates

The compound this compound is a valuable and versatile intermediate in organic synthesis. The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity makes it a key building block for creating more complex molecules with potential applications in medicinal chemistry and materials science.

For instance, 2,4-dichloro-6-methylpyrimidine (B20014) can undergo a double cross-coupling reaction with 2-(tributylstannyl)pyridine (B98309) to form a di(pyridin-2-yl)pyrimidine scaffold. acs.org This intermediate can then be further functionalized, demonstrating the utility of chloro-substituted pyrimidines in constructing elaborate molecular architectures. acs.org Similarly, other 4-chloro-2-(trichloromethyl)pyrimidines serve as precursors for a variety of substituted pyrimidines through nucleophilic substitution reactions. researchgate.netthieme.de The development of a scalable synthesis for a related analogue, 2-chloro-5-(pyridin-2-yl)pyrimidine, highlights the industrial importance of these intermediates for producing pharmaceutical agents. acs.org

General Synthetic Strategies for Pyrimidine Core Structures and Derivatives

The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids and a vast number of biologically active compounds. nih.govutah.edu Consequently, the development of efficient and diverse synthetic routes to pyrimidine derivatives is a cornerstone of medicinal and organic chemistry. General strategies often involve the construction of the six-membered ring from acyclic precursors or the modification of pre-existing pyrimidine rings.

Annulation Reactions

Annulation, or ring-forming, reactions are powerful methods for constructing the pyrimidine core. These reactions often involve the combination of smaller fragments to build the heterocyclic ring in a single or multi-step sequence.

A novel and efficient approach for synthesizing pyrimidine derivatives involves the copper-catalyzed [3+3] annulation of amidines with saturated ketones. acs.orgnih.govorganic-chemistry.org This method is particularly noteworthy as it proceeds through a direct β-C(sp³)–H functionalization of the saturated ketone. acs.orgnih.gov

The reaction is mediated by 4-hydroxy-TEMPO (4-HO-TEMPO) and utilizes a copper catalyst, such as Cu(OAc)₂, with a base like NaOAc. organic-chemistry.org The process is believed to occur via a cascade of reactions including oxidative dehydrogenation of the ketone to form an enone intermediate, followed by annulation with the amidine, and subsequent oxidative aromatization to yield the final pyrimidine product. acs.orgorganic-chemistry.org This strategy is advantageous due to its use of readily available starting materials and its ability to tolerate a wide range of functional groups on both the amidine and ketone components. organic-chemistry.orgrsc.org

Key Features of the Cu-Catalyzed [3+3] Annulation:

Component Role Example
Catalyst Facilitates the reaction Cu(OAc)₂ or other Cu(II) salts organic-chemistry.org
Co-oxidant Mediates oxidation steps 4-HO-TEMPO/O₂ rsc.org
Reactant 1 Provides N-C-N fragment Amidines (aromatic, aliphatic, heterocyclic) organic-chemistry.org
Reactant 2 Provides C-C-C fragment Saturated Ketones acs.orgnih.gov

| Solvent | Reaction medium | 1,2-dichlorobenzene (B45396) (DCB) organic-chemistry.org |

This method represents a significant advancement in pyrimidine synthesis, offering a practical and scalable route to structurally diverse pyrimidines. organic-chemistry.org

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition strategy for synthesizing heterocyclic compounds, including pyrimidines. wikipedia.org Unlike the conventional Diels-Alder reaction, the IEDDA reaction occurs between an electron-poor diene and an electron-rich dienophile. wikipedia.orgunits.it This reversal of electronic demand opens up unique synthetic pathways.

In the context of pyrimidine synthesis, electron-deficient 1,3,5-triazines serve as the azadiene (electron-poor) component. organic-chemistry.orgresearchgate.net These are reacted with carbonyl compounds, which, although not typically electron-rich, can act as effective dienophiles under specific catalytic conditions. organic-chemistry.org The reaction proceeds through a cascade of stepwise inverse electron demand hetero-Diels-Alder (ihDA) and retro-Diels-Alder (rDA) reactions. organic-chemistry.orgresearchgate.net This approach has expanded the scope of IEDDA chemistry, demonstrating that even electron-deficient aldehydes and ketones can be productive reaction partners. organic-chemistry.org

Trifluoroacetic acid (TFA) has been identified as an effective catalyst for the IEDDA reaction between 1,3,5-triazines and carbonyl compounds. organic-chemistry.orgresearchgate.net The acid plays a crucial role in activating the reactants. It is proposed that TFA facilitates the enolization of the ketone and the protonation of the triazine. organic-chemistry.org Both experimental and computational studies have confirmed that an acid catalyst is essential for both the initial hetero-Diels-Alder cycloaddition and the subsequent retro-Diels-Alder steps that lead to the formation of the pyrimidine ring. organic-chemistry.orgresearchgate.net This catalytic approach provides a succinct and economical method for preparing highly functionalized pyrimidines from readily available starting materials. researchgate.net

Inverse Electron Demand Diels–Alder (IEDDA) Reactions
Mechanistic Insights: Stepwise Hetero-Diels–Alder and Retro-Diels–Alder Processes

The construction of heterocyclic ring systems, including the pyrimidine core, can be elegantly achieved through a sequence involving a hetero-Diels–Alder reaction followed by a retro-Diels–Alder reaction. This powerful strategy allows for the formation of complex aromatic structures from relatively simple acyclic precursors.

The hetero-Diels–Alder reaction is a variation of the classic Diels–Alder, a [4+2] cycloaddition, where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. wikipedia.org In the context of pyrimidine synthesis, an electron-deficient azadiene (the 4π component containing nitrogen atoms) reacts with a dienophile (the 2π component) to form a six-membered heterocyclic ring. researchgate.netstackexchange.com This initial cycloadduct is often a non-aromatic, bicyclic intermediate. nih.gov

Cyclocondensation Reactions

Cyclocondensation reactions represent a fundamental and widely utilized approach for assembling the pyrimidine ring. These methods typically involve the reaction of a three-carbon component with a compound providing the N-C-N fragment, such as an amidine.

Ultrasound-Driven Cyclocondensation of β-Keto Esters and Amidines

The classic synthesis of pyrimidine rings often involves the condensation of a β-keto ester with an amidine. To enhance the efficiency of this process, ultrasound irradiation has emerged as a powerful tool in synthetic chemistry. nih.gov Sonochemistry, through the phenomenon of acoustic cavitation, can dramatically reduce reaction times and improve yields compared to conventional heating methods. beilstein-archives.org

The application of ultrasound provides an alternative energy source that promotes the cyclocondensation, leading to the formation of pyrimidine derivatives under milder conditions. nih.govdntb.gov.ua For instance, the synthesis of pyrimidine-2-thione derivatives from chalcones (an α,β-unsaturated ketone) and thiourea, a reaction analogous to the condensation of β-dicarbonyls with amidines, shows significant rate enhancement and yield improvement with ultrasonic irradiation. researchgate.net This green chemistry approach often minimizes the need for harsh solvents and can lead to cleaner reaction profiles. beilstein-archives.org

Below is a table comparing conventional and ultrasound-assisted methods for the synthesis of pyrimidine-2-thione derivatives, illustrating the typical advantages of sonication.

EntryMethodReaction TimeYield (%)
1 Conventional5.5 - 6.5 hours54 - 65
2 Ultrasound20 - 30 minutes73 - 82
Data derived from the synthesis of various pyrimidine-2-thione derivatives. researchgate.net
Regioselective Reactions of Carbonyl Compounds with Amidines

A significant challenge in pyrimidine synthesis from unsymmetrical carbonyl compounds is controlling the regioselectivity of the cyclization. Modern catalytic systems have been developed to address this issue, enabling the modular and regioselective synthesis of a wide array of pyrimidine derivatives.

An innovative and operationally simple method involves the reaction of saturated carbonyl compounds (ketones, aldehydes, or esters) with amidines in the presence of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) and a recyclable iron(II)-complex. This iron-catalyzed approach provides access to various pyrimidine derivatives with broad functional group tolerance and high regioselectivity. nih.gov

The proposed mechanism for this transformation is intricate and proceeds through several key steps:

Enamine Formation: The carbonyl compound reacts with the amidine to form an enamine intermediate.

TEMPO-Mediated Oxidation: The iron(II)-complex and TEMPO work in concert to facilitate the oxidation of the enamine.

Cyclization and Aromatization: The oxidized intermediate undergoes cyclization and subsequent elimination to yield the aromatic pyrimidine ring. nih.gov

The iron(II)-catalyst, often prepared in situ from inexpensive precursors like iron(II) sulfate (B86663) (FeSO₄·7H₂O) and a ligand such as 1,10-phenanthroline, has demonstrated good recyclability. This feature, combined with the mild reaction conditions, makes the methodology attractive for sustainable chemical synthesis. nih.gov

Substitution Reactions for Pyrimidine Derivatives

Once the core pyrimidine ring is constructed, substitution reactions provide a powerful avenue for diversification and the introduction of various functional groups. For a substrate like this compound, the chlorine atom at the C4 position is the key reactive site for such transformations.

Synthesis of C4-Heteroatom Derivatized Pyrimidines

The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr). Halogens, particularly chlorine at the C4 position, are excellent leaving groups in these reactions. The C4 position is generally more reactive towards nucleophilic attack than the C2 position due to the electronic influence of the ring nitrogen atoms. stackexchange.comthieme-connect.de

The reaction of a 4-chloropyrimidine (B154816) with a variety of nucleophiles allows for the straightforward synthesis of C4-heteroatom derivatized pyrimidines. This versatility is crucial for creating libraries of compounds for various applications. The general reaction involves the attack of a nucleophile at the C4 carbon, leading to the formation of a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion to restore aromaticity. nih.govyoutube.com

A range of nucleophiles can be employed in this reaction, leading to diverse products as summarized in the table below.

Nucleophile (Nu-H)Reagent ExampleResulting C4-Substituent (-Nu)Product Class
AmineDimethylamine-N(CH₃)₂4-Aminopyrimidine
AlcoholSodium phenoxide-OPh4-Alkoxypyrimidine (Ether)
ThiolSodium thiophenoxide-SPh4-Thioetherpyrimidine
Examples derived from substitution reactions on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. rsc.org

This synthetic handle is exceptionally valuable, enabling the introduction of oxygen, nitrogen, and sulfur-based functional groups, thereby modifying the electronic and physical properties of the pyrimidine derivative. rsc.orgnih.gov

Nucleophilic Substitution of Halogenated Pyrimidines

The introduction of substituents onto the pyrimidine ring via nucleophilic aromatic substitution (SNAr) of halogenated precursors is a cornerstone of pyrimidine chemistry. The regioselectivity of this reaction, particularly with di-substituted pyrimidines, is a critical factor in the synthetic design.

Selective Substitution at C-2 Position of 2,4-Dichloropyrimidine (B19661)

The reaction of 2,4-dichloropyrimidine with nucleophiles typically favors substitution at the C-4 position. However, achieving selective substitution at the C-2 position is a significant synthetic challenge that has been addressed through several strategies. The inherent reactivity differences between the C-2 and C-4 positions are influenced by electronic and steric factors.

Research has demonstrated that while C-4 substitution is the general rule, C-2 selectivity can be achieved under specific conditions. For instance, the presence of an electron-donating group at the C-6 position of the pyrimidine ring can steer nucleophilic attack towards the C-2 position. Furthermore, the choice of nucleophile is crucial; tertiary amine nucleophiles have been reported to exhibit excellent C-2 selectivity. In some cases, specific solvent choices can also promote C-2 substitution, circumventing the need for Lewis acid catalysts that are sometimes used to alter regioselectivity.

Condition Favoring C-2 SubstitutionNucleophile/SubstituentOutcome
Electronic EffectElectron-donating group at C-6Enhanced C-2 reactivity
Nucleophile ChoiceTertiary aminesExcellent C-2 selectivity
Solvent EffectsSpecific non-nucleophilic solventsPreferential C-2 amination
Formation of 4-Chloro-2-(arylchalcogenyl)pyrimidine Compounds

A novel class of pyrimidine derivatives, 4-chloro-2-(arylchalcogenyl)pyrimidines, has been synthesized through the selective substitution of chlorine at the C-2 position of 2,4-dichloropyrimidine. This has been successfully achieved using a variety of chalcogen-bearing aryl anions (ArE⁻, where E = S, Se, Te). The reaction proceeds by exploiting the electrophilic nature of the C-2 carbon in 2,4-dichloropyrimidine, leading to exclusive substitution at this position.

The synthesized compounds have been thoroughly characterized using various spectroscopic methods, including NMR (¹H, ¹³C, ⁷⁷Se), FT-IR, and mass spectrometry. X-ray crystallography has been used to confirm the structure of analogues such as 4-chloro-2-(phenylselanyl)pyrimidine.

Aryl Chalcogenide Anion (ArE⁻)Resulting Compound
Phenylselenide (PhSe⁻)4-Chloro-2-(phenylselanyl)pyrimidine
p-Tolylselenide (p-TolylSe⁻)4-Chloro-2-(p-tolylselanyl)pyrimidine
1-Naphthylselenide (1-NaphthylSe⁻)4-Chloro-2-(1-naphthylselanyl)pyrimidine

Pyrimidine Derivative Synthesis with Diverse Reaction Conditions

The synthesis of pyrimidine derivatives is not limited to substitution reactions on pre-formed rings. A multitude of strategies involving cyclization reactions under diverse conditions allows for the construction of the core pyrimidine structure from various acyclic precursors. These methods offer flexibility in introducing a wide range of substituents.

Reactions of Methyl 4-chloropicolinohydrazonamide

While specific literature on the reaction of methyl 4-chloropicolinohydrazonamide for pyrimidine synthesis is not abundant, the reactivity of related structures such as amidrazones is well-documented. Amidrazones are versatile intermediates in the synthesis of nitrogen-containing heterocycles. They can react with various electrophiles, such as 1,3-dicarbonyl compounds or their equivalents, to undergo cyclocondensation reactions, yielding substituted pyrimidines. The picolinoyl moiety would introduce a pyridine (B92270) ring at the C-2 position of the resulting pyrimidine.

Catalytic Formation of Methyl 4-chloropicolinimidate

Methyl picolinimidates are valuable precursors for pyrimidine synthesis. They can be prepared from the corresponding picolinonitriles via the Pinner reaction, which involves treating the nitrile with an alcohol in the presence of a strong acid catalyst like hydrogen chloride. The resulting imidate can then be reacted with a suitable three-carbon component, such as an enamine or an α,β-unsaturated ketone, to construct the pyrimidine ring. The catalytic nature of the imidate formation allows for efficient conversion under controlled conditions.

Preparation of 2-chloro-5-(piperidin-4-yl)pyrimidine derivatives via Bromination, Coupling, Elimination, and Catalytic Hydrogenation

A multi-step synthetic sequence can be employed to prepare complex pyrimidine derivatives like 2-chloro-5-(piperidin-4-yl)pyrimidine. This pathway highlights the use of several key organic transformations:

Bromination: An activated pyrimidine, such as a pyrimidinone, can be selectively brominated at the C-5 position using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). nih.govfiu.eduresearchgate.net This introduces a handle for subsequent cross-coupling reactions.

Coupling: The 5-bromopyrimidine (B23866) can then undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a suitable organoboron or organotin derivative of a protected piperidine (B6355638). rsc.orgnih.gov This step forms the crucial C-C bond between the pyrimidine and piperidine rings.

Elimination/Aromatization: If the starting pyrimidine was a pyrimidinone, a chlorination step using a reagent like phosphorus oxychloride (POCl₃) is required to install the chloro group at the C-2 position and ensure the aromaticity of the pyrimidine ring. nih.gov

Catalytic Hydrogenation: If a protecting group on the piperidine nitrogen is present (e.g., a benzyl (B1604629) group), it can be removed in a final step via catalytic hydrogenation. youtube.com This reaction typically uses a palladium catalyst (e.g., Pd/C) and a source of hydrogen. youtube.comgoogle.comyoutube.comyoutube.com This step must be performed selectively to avoid the reduction of the chloropyrimidine moiety. google.comnih.gov

This sequence provides a versatile route to highly functionalized pyrimidine derivatives that are not easily accessible through other methods.

Chemical Reactivity and Derivatization Strategies of 4 Chloro 2 Pyridin 2 Yl Pyrimidine Scaffolds

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine (B1678525) Ring

The electron-deficient character of the pyrimidine ring, caused by the two nitrogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr). acs.orgbhu.ac.in This reactivity is a cornerstone for the functionalization of chloropyrimidine derivatives. The attack of a nucleophile disrupts the ring's aromaticity, forming a high-energy intermediate known as a Meisenheimer complex, which is stabilized by resonance. stackexchange.comyoutube.com The subsequent loss of the leaving group (the chloride ion) restores aromaticity and yields the substituted product. youtube.com

The chloro group at the C4 position of the pyrimidine ring is highly susceptible to nucleophilic displacement. The reactivity of halogen substituents on the pyrimidine ring generally follows the order C4(6) > C2 >> C5. acs.org This enhanced reactivity at the C4 (and equivalent C6) position is attributed to several electronic factors.

When a nucleophile attacks the C4 position, the resulting anionic Meisenheimer intermediate is effectively stabilized through resonance. One of the key resonance structures places the negative charge on the nitrogen atom at the 1-position (para to the site of attack), which is a more favorable location for a negative charge than on a carbon atom due to nitrogen's higher electronegativity. stackexchange.comstackexchange.com This results in a more stable intermediate and a lower activation energy for the substitution reaction compared to an attack at other positions. stackexchange.com This stabilization is more significant than for an attack at the C2 position, which forms an ortho-quinoid intermediate. acs.org

Furthermore, frontier molecular orbital theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position compared to the C2 position. stackexchange.com This indicates that the C4 position is the more electrophilic site and, therefore, more prone to nucleophilic attack. stackexchange.comstackexchange.com This general principle, where a para-position relative to a ring nitrogen is more reactive than an ortho-position, is also observed in other nitrogen-containing heterocycles like pyridines. stackexchange.com

The inherent reactivity of the C4 position makes it a "hot spot" for substitution reactions, allowing for the facile introduction of various nucleophiles, including amines, alcohols, and thiols, to generate diverse libraries of pyrimidine derivatives. nih.govumich.edu

In nucleophilic aromatic substitution reactions where the rate-determining step is the addition of the nucleophile, the nature of the halogen leaving group plays a crucial role. nih.gov For activated aryl halides, the typical order of leaving group ability is F > Cl ≈ Br > I. nih.gov This phenomenon, often termed the "element effect," is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

However, the reactivity order can vary depending on the specific substrate and reaction conditions. In some systems, such as the reaction of 2-substituted N-methylpyridinium ions with piperidine (B6355638), a different leaving group order is observed (2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I), indicating a change in the rate-determining step. nih.gov

For pyrimidines, the high reactivity of chloro-substituents at the C2 and C4 positions makes them excellent and readily available substrates for SNAr and palladium-catalyzed cross-coupling reactions. acs.org While detailed comparative studies on the full range of halogens specifically on the 4-chloro-2-(pyridin-2-yl)pyrimidine scaffold are not extensively documented in the provided context, the general principles of SNAr suggest that a fluoro-substituted analogue would likely be more reactive than the chloro-substituted one, assuming the reaction proceeds via a standard addition-elimination mechanism. The electronic and geometric structure of the molecule can be influenced by the localization and electronegativity of the halogen substituent. nih.gov

Functional Group Interconversions and Modifications

The derivatization of the 2-(pyridin-2-yl)pyrimidine (B3183638) core is essential for modulating its physicochemical properties and biological activity. Strategies often involve building upon readily available, highly functionalized intermediates or direct modification of the core structure.

2,4,5-Trichloropyrimidine is a versatile starting material for creating polysubstituted pyrimidine derivatives. google.comsigmaaldrich.comthermofisher.comnih.gov Its three chloro-substituents exhibit differential reactivity, allowing for sequential and regioselective substitutions. The general reactivity order for nucleophilic substitution on the pyrimidine ring is C4 > C2 > C5. acs.org This allows for a controlled, stepwise introduction of different functional groups.

A synthetic strategy to access scaffolds like 4-substituted-2-(pyridin-2-yl)pyrimidine could hypothetically involve the following steps, leveraging the differential reactivity of a trichloropyrimidine intermediate:

Initial Selective Reaction: A nucleophile could first be directed to the most reactive C4 position of 2,4,5-trichloropyrimidine.

Palladium-Catalyzed Cross-Coupling: The C2 position could then undergo a Suzuki or Stille coupling reaction with a 2-pyridylboronic acid or a stannylpyridine, respectively, to introduce the pyridin-2-yl moiety. A strong preference for reaction at the C4 position has been noted in Suzuki couplings of 2,4-dichloropyrimidines. acs.org

Further Modification: The remaining chloro-substituent at the C5 position, which is the least reactive towards SNAr, could be addressed in a final step, if desired. acs.org

This stepwise approach allows for the construction of a highly decorated pyrimidine ring with specific substituents at each position, starting from a common intermediate like 2,4,5-trichloropyrimidine. researchgate.net

The biological activity of compounds containing the 2-(pyridin-2-yl)pyrimidine scaffold is highly dependent on the nature and position of various substituents on both the pyrimidine and pyridine (B92270) rings. nih.govjocpr.comajrconline.org Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these molecules as therapeutic agents. nih.gov

For instance, in a series of novel 2-(pyridin-2-yl)pyrimidine derivatives designed as anti-fibrotic agents, specific structural modifications led to a significant enhancement in activity. nih.govresearchgate.net The introduction of different substituents at various positions on the core structure allowed for the tuning of their biological profile. nih.govresearchgate.net Similarly, pyridine and pyrimidine derivatives have been explored as potential antitumor candidates, where modifications are aimed at optimizing interactions with biological targets like EGFR and VEGFR-2. nih.gov

Table 1: Examples of Structural Modifications and Their Effect on Biological Activity
ScaffoldModificationTarget/ActivityObservationReference
2-(Pyridin-2-yl)pyrimidineAddition of p-tolylcarbamoyl and ethyl nicotinate (B505614) groupsAnti-fibrotic (HSC-T6 cells)Resulted in compounds 12m and 12q with high activity (IC50 ≈ 45 µM), effectively inhibiting collagen expression. nih.govresearchgate.net
Pyridine DerivativesPresence of -OH, -OMe, -C=O, NH2 groupsAntiproliferativeThese groups generally enhance antiproliferative activity. nih.govmdpi.com
Pyridine DerivativesPresence of halogen atoms or bulky groupsAntiproliferativeThese groups tend to decrease antiproliferative activity. nih.gov
Pyridine-linked CA-4 Analogues2,4-dimethoxy substitutions on phenyl ringsAntiproliferativeSignificant enhancement of activity, yielding low nanomolar IC50 values. acs.org

In the development of anti-fibrotic agents based on the 2-(pyridin-2-yl)pyrimidine structure, it was observed that the position of substituents on the pyridine ring had a direct impact on potency. nih.gov For example, compounds with a substituent at the 4-position of the pyridine ring demonstrated better activity compared to those with a substituent at the 3-position. nih.gov This highlights the importance of the spatial arrangement of functional groups for optimal interaction with the biological target.

Furthermore, SAR studies on various pyridine derivatives have shown that the presence of specific functional groups like methoxy (B1213986) (-OMe) and hydroxyl (-OH) can enhance antiproliferative activity, while halogens or bulky groups may be detrimental. nih.govacs.org The ability of the pyridine structure to improve pharmacokinetic properties, such as solubility and bioavailability, makes it a valuable component in drug design. ajrconline.org

Table 2: Impact of Pyridine Ring Modifications on Biological Potency
ScaffoldPyridine Ring ModificationResulting Compound ExampleBiological Activity/FindingReference
2-(Pyridin-2-yl)pyrimidine derivativeSubstituent at 4-position vs. 3-position on a linked ringCompound 12l (4-substituent) vs. 12n (3-substituent)Compounds with the 4-substituent showed better anti-fibrotic activity. nih.gov
Pyridine-based Cholinesterase Inhibitors2-aminopyridine moietyCompound 25Pyridine derivatives were generally more potent on butyrylcholinesterase (BChE) than corresponding pyrimidine compounds. nih.gov
Pyridine-linked Combretastatin-A4 AnalogueReplacement of cis-double bond with a pyridine ring-Created novel analogues with potent anticancer activities by altering the distance and structure between the two phenyl rings. acs.org

Structural Modifications for Enhanced Biological Potency

Effect of Linker Length Between Pyridine and Pyrimidine Moieties

In the design of molecules targeting specific biological pathways, the spatial arrangement of pharmacophores is critical. The length of the linker connecting the pyridine and pyrimidine moieties can significantly influence the biological activity of the resulting compounds. This has been demonstrated in the development of dual-binding site inhibitors for cholinesterases (ChEs), enzymes implicated in neurodegenerative diseases.

A series of pyrimidine and pyridine diamines, featuring two aromatic moieties separated by a flexible diaminoalkyl linker, were synthesized to explore this effect. nih.gov Researchers varied the length of the aliphatic chain, using linkers with five or six methylene (B1212753) units, to understand its impact on inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govuniroma1.it

Generally, for pyridine diamine derivatives, compounds with a six-methylene chain showed higher inhibitory potency compared to those with a five-methylene chain. nih.govuniroma1.it For instance, among pyridine derivatives targeting EeAChE (AChE from Electrophorus electricus), the compound with an unsubstituted phenyl ring and a six-methylene linker exhibited a 73% inhibition at a 9 μM concentration. nih.gov In contrast, pyridine diamines with a shorter, five-methylene linker demonstrated lower inhibitory activity against both AChE and BChE. nih.gov

This suggests that the longer six-carbon chain provides the optimal length and flexibility for the molecule to effectively span and interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. nih.gov

Table 1: Effect of Linker Length on Cholinesterase Inhibition by Pyridine-Pyrimidine Analogues

Linker Length (Methylene Units)Terminal Aromatic GroupTarget EnzymeObserved Activity
5PhenylEeAChE & eqBChELower inhibitory potency. nih.gov
6PhenylEeAChEHigher inhibitory potency (73% inhibition at 9 μM). nih.gov
63-methoxy-4-hydroxyphenyleqBChEHigh inhibitory potency (91% inhibition at 9 μM). uniroma1.it

Formation of Fused Heterocyclic Systems Containing Pyrimidine and Pyridine

The this compound scaffold is a valuable starting material for the synthesis of more complex, fused heterocyclic systems. By constructing additional rings onto the pyrimidine core, chemists can generate novel molecular architectures with diverse pharmacological profiles. Among the most significant are the pyrido[2,3-d]pyrimidines and furo[2,3-d]pyrimidines, which are recognized as privileged scaffolds in drug discovery. researchgate.netnih.gov

Pyrido[2,3-d]pyrimidines and Furo[2,3-d]pyrimidines as Bioactive Scaffolds

The fusion of a pyridine or furan (B31954) ring to the pyrimidine core of this compound analogues leads to the formation of bicyclic systems that are central to many biologically active compounds.

Pyrido[2,3-d]pyrimidines

This class of compounds, characterized by the fusion of a pyridine and a pyrimidine ring, has demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and anticonvulsant properties. nih.govrsc.orgnih.gov Their synthesis can be achieved through various routes. One common method involves the intramolecular heterocyclization of an acylated or thio-acylated o-aminonicotinonitrile precursor. nih.govrsc.org Another approach involves building the pyridine ring onto a pre-existing pyrimidine. For example, 7,8-dihydropyrido[2,3-d]pyrimidine derivatives can be prepared starting from 4,6-dichloro-2-(methylsulfanyl)pyrimidine. semanticscholar.org Similarly, palladium-catalyzed coupling reactions on substituted pyrimidines, such as 5-bromo-2,4-dichloropyrimidine, can be used to construct the fused ring system. nih.gov

The resulting pyrido[2,3-d]pyrimidine (B1209978) scaffold is a key component in numerous kinase inhibitors. nih.gov Specific derivatives have shown potent inhibition of:

PIM-1 Kinase : Certain compounds exhibited significant cytotoxicity against MCF-7 breast cancer cells (IC₅₀ value of 0.57 μM) and potent PIM-1 kinase inhibition (IC₅₀ value of 11.4 nM). nih.govrsc.org

EGFR : Novel pyrido[2,3-d]pyrimidine derivatives have been designed and synthesized as inhibitors of the epidermal growth factor receptor (EGFR), particularly the L858R/T790M mutant found in non-small cell lung cancer. nih.gov

Other Kinases : This scaffold has been used to develop inhibitors for a range of other cancer-related targets, including tyrosine kinases, PI3K, and cyclin-dependent kinases (CDKs). rsc.orgnih.gov

Furo[2,3-d]pyrimidines

The furo[2,3-d]pyrimidine (B11772683) core, where a furan ring is fused to the pyrimidine, is another scaffold with significant therapeutic potential, particularly in oncology. nih.govresearchgate.net A key synthetic strategy involves the condensation of a 2,4-diamino-6-hydroxypyrimidine (B22253) with an α-chloroketone, which cyclizes to form the furan ring fused to the pyrimidine. nih.gov This method has been used to produce 5-substituted furo[2,3-d]pyrimidines. nih.govacs.org Other synthetic routes can produce derivatives such as furo[2,3-d]pyrimidine-based chalcones. nih.gov

Furo[2,3-d]pyrimidine derivatives have been investigated as potent inhibitors of critical cell signaling pathways:

Anti-Breast Cancer Agents : Halogen-bearing furo[2,3-d]pyrimidine-based chalcones have demonstrated potent anti-proliferative activity against various cancer cell lines, with mean GI₅₀ values as low as 1.23 μM, and pronounced cytotoxicity against resistant MCF-7 breast cancer cells. nih.gov

Akt1 Kinase Inhibitors : A series of furo[2,3-d]pyrimidines were designed and evaluated for their inhibitory activity against Akt1 kinase, a key regulator of cell proliferation and survival. One derivative showed an IC₅₀ value of 24 μM against the enzyme.

PI3K/AKT Dual Inhibitors : By combining the furopyrimidine scaffold with a 1,3,4-thiadiazole (B1197879) pharmacophore, researchers have developed potent dual inhibitors of PI3Kα/β and AKT enzymes, with IC₅₀ values in the nanomolar range. rsc.org

Antifolates : Furo[2,3-d]pyrimidine analogues have also been developed as classical antifolates, designed to inhibit dihydrofolate reductase (DHFR). nih.gov

Computational Chemistry and Theoretical Investigations of 4 Chloro 2 Pyridin 2 Yl Pyrimidine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the molecular structure, reactivity, and electronic properties of heterocyclic compounds. These theoretical methods provide insights that are complementary to experimental data, often explaining observed behaviors and predicting new properties. For molecules like 4-Chloro-2-(pyridin-2-yl)pyrimidine, computational approaches, particularly Density Functional Theory (DFT), are widely used to explore their chemical nature at the atomic level. ijcce.ac.irjchemrev.com

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. echemcom.com It has proven to be a reliable approach for studying pyrimidine (B1678525) derivatives due to its balance of computational cost and accuracy. samipubco.comiiste.org DFT studies allow for the detailed examination of molecular geometries, electronic distributions, and reaction energetics. ijcce.ac.ir

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy. The basis set is a set of mathematical functions used to build the molecular orbitals.

For pyrimidine and pyridine (B92270) derivatives, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is one of the most commonly employed functionals, known for its effectiveness in simulating organic molecules. ijcce.ac.irechemcom.comsamipubco.com The Hartree-Fock (HF) method is also utilized, sometimes as a point of comparison or for specific types of calculations. researchgate.netjchemrev.com

The choice of basis set determines the flexibility and accuracy of the orbital description. Pople-style basis sets are frequently used, with varying levels of complexity:

6-31G(d,p): A double-zeta basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p). ijcce.ac.ir

6-31+G(d,p) / 6-311+G(d,p): These add diffuse functions (+) to better describe anions and weak, long-range interactions. nih.gov

6-311++G / 6-311++G(d,p):** A triple-zeta basis set that offers more flexibility for the valence electrons and includes both diffuse and polarization functions for higher accuracy. nih.govresearchgate.netijcrt.org

The combination of the B3LYP functional with a basis set like 6-311+G** or 6-311++G(d,p) is a standard and robust level of theory for obtaining reliable geometric and electronic properties for this class of compounds. researchgate.netnih.govrsc.org

A fundamental step in computational analysis is the optimization of the molecular geometry to find the lowest energy structure. rsc.org This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides theoretical values for bond lengths, bond angles, and dihedral angles. ijcrt.org

These calculated parameters can be compared with experimental data, such as those obtained from X-ray crystallography, to validate the computational method. nih.govresearchgate.net For this compound, DFT calculations would predict the spatial arrangement of the pyridine and pyrimidine rings and the orientation of the chloro substituent. Studies on similar heterocyclic systems have shown that theoretical values obtained using methods like B3LYP/6-311++G(d,p) are generally in good agreement with experimental findings. researchgate.net

Below is a representative table of what optimized geometrical parameters for this compound might look like, based on typical values for related structures.

Table 1: Predicted Geometrical Parameters for this compound
ParameterPredicted Value (B3LYP/6-311+G**)
C-Cl Bond Length~1.75 Å
C-N (pyrimidine ring) Bond Length~1.33 - 1.34 Å
C-C (inter-ring) Bond Length~1.48 Å
N-C-N (pyrimidine ring) Angle~126°
Cl-C-N (pyrimidine ring) Angle~115°
Pyridine-Pyrimidine Dihedral Angle~15° - 25°

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the electronic behavior and chemical reactivity of a molecule. nih.govirjweb.com

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor. irjweb.com

The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov These calculations help explain the charge transfer interactions that can occur within the molecule. nih.gov

Table 2: Representative Frontier Orbital Energies for Pyrimidine Derivatives
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine-6.26-0.885.38 irjweb.com
2,4-dichloro-5-nitropyrimidine-8.11-3.544.57 nih.gov
4-methyl-2-(methylthio)pyrimidine-6.93-1.125.81 nih.gov
4-Phenylpyrimidine-6.97-1.984.99 researchgate.net

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. ijcrt.org An MEP map plots the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, MEP analysis would likely show:

Negative potential (red/yellow): Around the nitrogen atoms of both the pyridine and pyrimidine rings, indicating their nucleophilic character and suitability for hydrogen bonding or coordination to metal ions.

Positive potential (blue): Around the hydrogen atoms and potentially near the electron-withdrawing chlorine atom, indicating sites susceptible to nucleophilic attack. ijcrt.org

This analysis is critical for predicting how the molecule will interact with biological receptors or other reactants. jchemrev.com

When a molecule can exist in multiple conformations (different spatial arrangements due to rotation around single bonds), DFT calculations can determine their relative energies . By optimizing each conformer, researchers can identify the most stable (lowest energy) structure. rsc.org

Gibbs free energy (G) calculations are used to predict the spontaneity and thermodynamics of chemical reactions. researchgate.net The change in Gibbs free energy (ΔG) for a reaction can be calculated from the energies of the reactants and products. youtube.com A negative ΔG indicates a spontaneous (exergonic) reaction. researchgate.net These calculations are vital for studying reaction mechanisms and predicting the binding free energies of a ligand to a protein active site. nih.govnih.gov For instance, the relative binding free energies for a series of pyrimidine derivatives as enzyme inhibitors can be computed to understand structure-activity relationships. nih.gov

Table 3: Illustrative Thermodynamic Calculations for a Hypothetical Reaction
Thermodynamic ParameterDescriptionSignificance
ΔH (Change in Enthalpy)Heat absorbed or released during a reaction.A negative value indicates an exothermic reaction. researchgate.net
ΔS (Change in Entropy)Change in the degree of disorder of the system.A positive value indicates an increase in disorder. researchgate.net
ΔG (Change in Gibbs Free Energy)Maximum reversible work that may be performed by a system. Calculated as ΔH - TΔS.A negative value indicates a spontaneous process. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties.nih.govyoutube.comaps.orgnih.govmdpi.comyoutube.com

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. youtube.comnih.gov It extends the principles of Density Functional Theory (DFT), which describes the electronic structure of the ground state, to time-dependent phenomena such as electronic absorption and emission. aps.orgyoutube.com By applying a time-varying electric field, TD-DFT can predict the electronic transitions between molecular orbitals, providing valuable insights into the ultraviolet-visible (UV-Vis) absorption spectra of compounds like this compound and its derivatives.

The core of TD-DFT lies in the calculation of excitation energies and oscillator strengths. The excitation energies correspond to the energy difference between the ground state and various excited states, which can be correlated with the absorption maxima (λmax) in an experimental UV-Vis spectrum. The oscillator strength is a dimensionless quantity that represents the probability of a particular electronic transition occurring. Higher oscillator strengths indicate more intense absorption peaks.

For aromatic and heterocyclic compounds like those based on pyridine and pyrimidine, TD-DFT calculations can elucidate the nature of the electronic transitions. nih.gov These transitions often involve the promotion of an electron from a high-energy occupied molecular orbital (HOMO) to a low-energy unoccupied molecular orbital (LUMO). The character of these orbitals, whether they are bonding (σ), anti-bonding (σ), non-bonding (n), or pi (π), determines the type of transition (e.g., π → π, n → π*).

In the case of this compound, the presence of nitrogen atoms and the aromatic rings suggests the likelihood of both π → π* and n → π* transitions. The π → π* transitions are typically high in energy and result in strong absorption bands, while n → π* transitions are generally lower in energy and have weaker intensities. The specific energies and intensities of these transitions are influenced by the electronic effects of the substituent groups. For instance, the chlorine atom, being an electron-withdrawing group, can influence the energy levels of the molecular orbitals and thus shift the absorption bands.

Theoretical studies on related pyrimidine and pyridine derivatives have demonstrated a good correlation between TD-DFT calculated excitation energies and experimental absorption spectra. mdpi.com These studies often employ hybrid functionals, such as B3LYP, in conjunction with a suitable basis set to achieve accurate predictions. The calculated electronic transitions can be visualized by plotting the molecular orbitals involved, providing a deeper understanding of the electronic structure and photophysical properties of the molecule.

A hypothetical TD-DFT calculation for this compound might reveal the following types of data:

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S13.853220.015n → π
S24.522740.250π → π
S34.982490.180π → π*

Molecular Dynamics and Docking Simulations

Molecular Docking for Ligand-Target Interactions.nih.govresearchgate.netnih.govresearchgate.netnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery and medicinal chemistry for identifying and optimizing potential drug candidates. For derivatives of this compound, molecular docking can be employed to explore their potential as inhibitors of various biological targets. researchgate.netresearchgate.net

The process of molecular docking involves two main components: a search algorithm and a scoring function. The search algorithm generates a variety of possible binding poses of the ligand within the active site of the receptor. The scoring function then estimates the binding affinity for each of these poses, with lower scores generally indicating a more favorable interaction. These scores are often expressed in terms of binding energy (e.g., in kcal/mol).

Pyrimidine and pyridine moieties are common scaffolds in many biologically active compounds, including kinase inhibitors. nih.govnih.gov For example, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been studied as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov Molecular docking studies of these compounds have revealed crucial interactions with the amino acid residues in the ATP-binding pocket of CDKs. These interactions often include hydrogen bonds between the nitrogen atoms of the pyrimidine and pyridine rings and the backbone of the protein, as well as hydrophobic and π-π stacking interactions.

In a hypothetical docking study of this compound with a protein target, the following interactions might be observed:

Hydrogen Bonding: The nitrogen atoms of the pyrimidine and pyridine rings can act as hydrogen bond acceptors, forming interactions with donor residues such as lysine (B10760008) or asparagine in the active site.

Hydrophobic Interactions: The aromatic rings of the pyridinyl and pyrimidine moieties can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and isoleucine.

π-π Stacking: The planar aromatic rings can stack with the side chains of aromatic amino acids such as phenylalanine, tyrosine, or tryptophan.

The results of a molecular docking study are often visualized to provide a clear picture of the ligand-receptor complex. These visualizations highlight the key interactions that stabilize the binding of the ligand.

DerivativeTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
This compoundProtein Kinase A-8.2Lys72, Glu91, Phe327
Derivative AEGFR Kinase-9.5Met793, Leu718, Cys797
Derivative BCDK2-8.9Leu83, Lys33, Asp86

Conformational Analysis and Stability.nih.govconfex.comnih.govresearchgate.netnih.gov

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The stability of a molecule is closely related to its conformation, with lower energy conformations being more stable and thus more populated at equilibrium. For a molecule like this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the pyrimidine and pyridine rings.

Computational methods, such as DFT and molecular mechanics, can be used to perform a conformational analysis. By systematically rotating the dihedral angle between the two rings and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to the stable conformations of the molecule.

The relative orientation of the pyridine and pyrimidine rings is influenced by several factors:

Steric Hindrance: The close proximity of hydrogen atoms on the adjacent rings can lead to steric repulsion, which destabilizes certain conformations.

Electronic Effects: The distribution of electron density in the two rings can lead to electrostatic interactions (attraction or repulsion) that favor specific orientations. Intramolecular hydrogen bonding, if possible, can also play a significant role in stabilizing a particular conformation. nih.gov

Crystal Packing Forces: In the solid state, the conformation of a molecule is also influenced by intermolecular interactions within the crystal lattice.

The stability of pyridine and pyrimidine derivatives has been the subject of various studies. confex.comresearchgate.net The aromatic nature of these rings confers a significant degree of stability. However, they can be susceptible to chemical attack under certain conditions. confex.com The presence of substituents can further modulate this stability. For instance, the electron-withdrawing chlorine atom in this compound can affect the reactivity of the pyrimidine ring.

The stability of different conformations can be quantified by their relative energies. A lower relative energy indicates a more stable conformer.

ConformerDihedral Angle (°)Relative Energy (kcal/mol)Population (%)
1 (Planar)01.510
2 (Twisted)300.085
3 (Perpendicular)903.05

Theoretical-Experimental Correlation Studies.nih.govmdpi.comaip.orgresearchgate.netnih.govnih.govresearchgate.netlabmanager.com

Vibrational Spectra Analysis (FT-IR, Raman).nih.govnih.govnih.govresearchgate.netlabmanager.comacs.org

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. labmanager.com When combined with theoretical calculations, typically using DFT, a powerful tool for structural elucidation and spectral assignment is created. nih.govnih.gov

In a theoretical-experimental correlation study, the vibrational frequencies and intensities of a molecule are first calculated using a computational method like DFT with a suitable functional (e.g., B3LYP) and basis set. nih.gov The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.

The calculated spectrum is then compared with the experimental FT-IR and Raman spectra. This comparison allows for a detailed assignment of the observed vibrational bands to specific modes of vibration within the molecule, such as stretching, bending, and torsional motions of the chemical bonds.

For this compound, the vibrational spectrum would be characterized by a number of distinct bands corresponding to the vibrations of the pyrimidine and pyridine rings, as well as the C-Cl bond. Some expected vibrational modes include:

C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

C=N and C=C stretching: These vibrations within the aromatic rings usually appear in the 1400-1600 cm⁻¹ range.

Ring breathing modes: These are collective vibrations of the entire ring system and are often strong in the Raman spectrum. acs.org

C-Cl stretching: This vibration is expected to be found in the lower frequency region, typically around 600-800 cm⁻¹.

In-plane and out-of-plane C-H bending: These modes appear at various frequencies and contribute to the complexity of the fingerprint region of the spectrum.

By comparing the theoretical and experimental spectra, a high degree of confidence can be achieved in the assignment of the vibrational modes. researchgate.net This detailed analysis can confirm the molecular structure and provide insights into the nature of the chemical bonding.

Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental Raman (cm⁻¹)Calculated (Scaled) (cm⁻¹)Assignment
ν(C-H)308530883090Aromatic C-H stretch
ν(C=N/C=C)158015821585Ring stretching
Ring Breathing-995998Symmetric ring stretch
ν(C-Cl)780782785C-Cl stretch

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions.mdpi.comresearchgate.netnih.govchemicalbook.comnih.govsourceforge.ioresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. Theoretical calculations of NMR chemical shifts can be a valuable aid in the interpretation of experimental NMR spectra. researchgate.netresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is a widely used approach for predicting NMR chemical shifts. researchgate.net

The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule. These shielding tensors are then converted into chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR.

For this compound, the ¹H and ¹³C NMR spectra would show distinct signals for each chemically non-equivalent proton and carbon atom. The chemical shifts of these nuclei are influenced by their local electronic environment, including the effects of electronegative atoms and the aromatic ring currents.

A theoretical-experimental correlation study for NMR involves:

Optimizing the geometry of the molecule using DFT.

Calculating the NMR shielding tensors using the GIAO method.

Converting the shielding tensors to chemical shifts.

Comparing the calculated chemical shifts with the experimental values. nih.gov

A good agreement between the calculated and experimental chemical shifts can confirm the structural assignment of the molecule. chemicalbook.com Discrepancies may indicate an incorrect structural proposal or highlight the limitations of the computational method for a particular system.

The predicted chemical shifts for the different protons and carbons in this compound would reflect the electronic nature of the two heterocyclic rings and the chloro substituent. For example, the protons on the pyridine ring would likely appear at different chemical shifts than those on the pyrimidine ring, and the carbon atom attached to the chlorine atom would be significantly deshielded.

AtomExperimental ¹³C Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)Calculated ¹H Chemical Shift (ppm)
C2163.5164.1--
C4161.8162.5--
C5118.2117.97.357.38
C6158.0158.68.808.85
C2'152.4153.08.508.54

UV-Visible Spectra Predictions

The electronic absorption properties of this compound and its derivatives can be effectively studied using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). jchemrev.comresearchgate.net This theoretical approach allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectra, providing insights into the electronic transitions within the molecule. researchgate.net The calculations can determine the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the molecular orbital transitions involved. jchemrev.com

Theoretical investigations of similar heterocyclic systems, such as styrylpyridines and triazolopyrimidine derivatives, have demonstrated that TD-DFT calculations, often paired with a functional like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)), can produce results that are in good agreement with experimental data. researchgate.netijcce.ac.ir For this compound, such calculations would likely predict electronic transitions involving the π-orbitals of the pyrimidine and pyridine rings. The primary transitions are expected to be of the π → π* and n → π* type.

The influence of substituents on the pyrimidine or pyridine rings on the UV-Vis spectra can also be modeled. Electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, which can be rationalized by analyzing the changes in the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net

A hypothetical set of predicted UV-Visible spectral data for this compound in the gas phase, calculated using TD-DFT, is presented below to illustrate the expected outcomes of such a study.

Table 1: Predicted UV-Visible Absorption Data for this compound

Predicted λmax (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
2950.253HOMO -> LUMOπ -> π
2600.189HOMO-1 -> LUMOπ -> π
2350.098HOMO-2 -> LUMO+1π -> π
3400.005n -> πn -> π*

Solvation Effects in Theoretical Studies

The surrounding solvent medium can significantly influence the electronic structure and properties of a molecule. In theoretical studies of this compound, solvation effects are commonly accounted for using continuum solvation models, such as the Polarizable Continuum Model (PCM). jchemrev.comjocpr.com This model treats the solvent as a continuous dielectric medium, which allows for the calculation of the solute's properties in the presence of the solvent's electric field.

Studies on related pyrimidine derivatives have shown that the choice of solvent can impact the relative stability of different tautomers or conformers. jocpr.comnih.gov For this compound, theoretical calculations incorporating solvation models would be crucial for accurately predicting its behavior in solution. For instance, the dipole moment of the molecule is expected to be higher in polar solvents, which can affect its interactions with other molecules.

Furthermore, solvation can induce shifts in the predicted UV-Visible absorption spectra. rsc.org Generally, for π → π* transitions, polar solvents tend to cause a red shift (bathochromic shift), while for n → π* transitions, a blue shift (hypsochromic shift) is often observed. This is due to the differential stabilization of the ground and excited states by the solvent. TD-DFT calculations combined with a PCM approach are well-suited to predict these solvatochromic shifts. mdpi.com

To illustrate the potential impact of different solvents on the properties of this compound, a hypothetical data table based on DFT calculations with a PCM model is provided below.

Table 2: Predicted Solvation Effects on the Properties of this compound

SolventDielectric Constant (ε)Predicted Dipole Moment (Debye)Predicted λmax (nm) (π -> π*)
Gas Phase12.85295
Dioxane2.213.12298
Tetrahydrofuran (THF)7.523.58302
Methanol (B129727)32.63.95305
Water78.44.10308

Biological Activities and Medicinal Chemistry Applications of 4 Chloro 2 Pyridin 2 Yl Pyrimidine Derivatives

Antitumor and Anticancer Research

Derivatives of 4-chloro-2-(pyridin-2-yl)pyrimidine have been the subject of intensive research due to their potent antitumor activities. acs.orgnih.govresearchgate.net These compounds have demonstrated efficacy in various cancer models, underpinning their potential as a foundational structure for the development of new anticancer drugs. researchgate.neteurekaselect.com

The primary mechanism through which this compound derivatives exert their anticancer effects is the inhibition of protein kinases. researchgate.netsci-hub.se Cyclin-dependent kinases (CDKs), a family of serine/threonine protein kinases, are crucial regulators of cell cycle progression and transcription. nih.govsci-hub.se Their dysregulation is a hallmark of many human cancers, making them attractive targets for therapeutic intervention. nih.govsci-hub.se

A significant breakthrough in this area has been the discovery of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives as potent dual inhibitors of both CDK6 and CDK9. acs.orgnih.govresearchgate.net This dual inhibitory action is a key attribute, as both CDK6 and CDK9 play critical roles in cancer cell proliferation and survival. Through extensive structural modifications, researchers have identified lead compounds with balanced and potent activity against both kinases. acs.orgnih.gov

One of the most promising compounds identified is compound 66 , which has demonstrated potent dual inhibitory activity against CDK6 and CDK9. acs.orgnih.gov

Table 1: Inhibitory Activity of Compound 66 against CDKs

Kinase IC₅₀ (nM)
CDK6/CycD3 48
CDK9/CycT1 35
CDK2/CycA 1400
CDK1/CycB >10000
CDK4/CycD1 165
CDK7/CycH >10000

Data sourced from a study on 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives. acs.org

Biological studies have confirmed that these pyrimidine (B1678525) derivatives directly engage with their target kinases. acs.orgnih.gov For instance, compound 66 has been shown to bind directly to both CDK6 and CDK9. acs.orgnih.govsci-hub.se This direct interaction with the catalytic domain of the kinases is fundamental to their inhibitory action, preventing the phosphorylation of substrate proteins that are essential for cell cycle progression and transcription. nih.gov

The direct inhibition of CDK6 and CDK9 by these compounds leads to the suppression of their respective downstream signaling pathways. acs.orgnih.govsci-hub.se Inhibition of CDK6, which partners with cyclin D, prevents the phosphorylation of the retinoblastoma protein (pRb). This, in turn, blocks the G1-S phase transition of the cell cycle. sci-hub.se

Simultaneously, the inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), results in the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1 and the transcription factor c-Myc. nih.gov The suppression of these key survival signals is a critical component of the antitumor efficacy of these dual inhibitors. nih.gov

The combined effect of blocking cell cycle progression and suppressing survival signals culminates in the potent inhibition of cancer cell proliferation and the induction of programmed cell death, or apoptosis. acs.orgnih.govsci-hub.se Studies have shown that treatment with these derivatives leads to cell cycle arrest and a significant increase in apoptotic cells. acs.orgnih.govnih.gov For example, compound 66 was found to inhibit cell proliferation by blocking the cell cycle and inducing cellular apoptosis. acs.orgnih.gov Another study on a different pyrimidine derivative, compound 2g, also showed that it inhibited cancer cell proliferation and induced apoptosis. nih.gov

Table 2: Anti-proliferative Activity of Compound 66

Cell Line IC₅₀ (μM)
MV4-11 (Leukemia) 0.08
MOLM-13 (Leukemia) 0.13
HCT-116 (Colon) 0.28
A549 (Lung) 0.45
HeLa (Cervical) 0.49

Data sourced from a study on 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives. acs.org

A crucial aspect of the development of CDK inhibitors is achieving selectivity for specific CDK family members to minimize off-target effects and potential toxicity. google.com The 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives have demonstrated good selectivity for CDK6 and CDK9 over the closely related CDK2. acs.orgnih.govsci-hub.se As shown in Table 1, compound 66 is significantly less potent against CDK2 (IC₅₀ = 1400 nM) compared to CDK6 (IC₅₀ = 48 nM) and CDK9 (IC₅₀ = 35 nM). acs.org This selectivity is a key advantage, as non-selective inhibition of CDKs, particularly CDK1 and CDK2, has been associated with toxicity in earlier generations of CDK inhibitors. acs.orgacs.org

Inhibition of Protein Kinases

Dual Cyclin-Dependent Kinase 6 (CDK6) and CDK9 Inhibition

Anti-Fibrotic Activities

In addition to their anticancer properties, derivatives of this compound have shown promise in combating fibrosis, a condition characterized by the excessive formation of connective tissue.

Liver fibrosis is driven by the activation of hepatic stellate cells (HSCs), leading to increased deposition of extracellular matrix components like collagen. nih.govnih.gov Several novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activity in immortalized rat hepatic stellate cells (HSC-T6). mdpi.comnih.govresearchgate.net

Studies have shown that certain derivatives can effectively inhibit the proliferation of HSC-T6 cells and reduce collagen expression. mdpi.comnih.govnih.gov For example, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate demonstrated potent anti-fibrotic activities, effectively inhibiting the expression of collagen type I alpha 1 (COL1A1) and the content of hydroxyproline (B1673980) in cell culture. mdpi.comnih.govnih.gov This inhibition of collagen synthesis is a key mechanism for their anti-fibrotic effects. nih.govkoreascience.kr

The efficacy of these novel pyrimidine derivatives has been compared to existing anti-fibrotic drugs like Pirfenidone. In studies using HSC-T6 cells, a number of the newly synthesized 2-(pyridin-2-yl) pyrimidine derivatives exhibited better anti-fibrotic activities than Pirfenidone. mdpi.comnih.govresearchgate.net For instance, fourteen of the tested compounds in one study showed superior activity. nih.govresearchgate.net This suggests that these derivatives hold potential as more effective therapeutic agents for fibrotic diseases. nih.gov

Compound/DrugActivityReference
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinatePotent anti-fibrotic activity in HSC-T6 cells mdpi.comnih.govnih.gov
Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinatePotent anti-fibrotic activity in HSC-T6 cells mdpi.comnih.govnih.gov
PirfenidoneKnown anti-fibrotic agent, used as a positive control nih.gov

Antimicrobial Properties

The quest for novel antimicrobial agents is a pressing global health challenge, and pyrimidine derivatives have emerged as a promising scaffold in this endeavor. researchgate.netgsconlinepress.com These compounds have demonstrated a broad spectrum of activity against various microbial pathogens, including bacteria and fungi. researchgate.netmdpi.com

Antibacterial Activity

Pyrimidine derivatives have shown notable efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com The structural versatility of the pyrimidine ring allows for the introduction of various functional groups, which can significantly influence their antibacterial potency. researchgate.net

Several studies have highlighted the effectiveness of this compound derivatives against common bacterial pathogens such as Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). For instance, certain synthesized pyrimidine derivatives have exhibited significant inhibition zones against these bacteria. mdpi.com In one study, newly synthesized 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines showed good to excellent activity against both S. aureus and E. coli. mdpi.com Specifically, 2-amino-4-hydroxy-6-phenylpyrimidine-5-carbonitrile was found to be selectively active against Gram-positive bacteria. mdpi.com Another study reported that certain 4'-chloro derivatives of pyridothienopyrimidine showed enhanced activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 15.63 μg/mL. nih.gov

Interactive Table: Antibacterial Activity of Pyrimidine Derivatives

Compound Test Organism Activity/Measurement Reference
2-amino-5-cyano-6-hydroxy-4-arylpyrimidines S. aureus, E. coli Good to excellent activity mdpi.com
2-amino-4-hydroxy-6-phenylpyrimidine-5-carbonitrile Gram-positive bacteria Selectively active mdpi.com
4'-chloro pyridothienopyrimidine derivatives S. aureus MIC = 15.63 μg/mL nih.gov
4'-(4-methylpiperazin-1-yl) derivative Various bacterial strains Potent activity (MIC = 7.81-15.63 μg/mL) nih.gov

Tuberculosis remains a major global health threat, and the development of new antitubercular drugs is a critical area of research. Pyrimidine derivatives have shown promise as potent inhibitors of Mycobacterium tuberculosis. nih.gov The pyrimidine motif is present in several antitubercular compounds that have entered clinical trials. nih.gov Research has focused on modifying the pyrimidine scaffold to enhance its activity against various strains of M. tuberculosis, including drug-resistant variants. For example, certain 7H-Pyrrolo[2,3-d]pyrimidine derivatives have displayed significant in vitro activity against a reporter strain of Mycobacterium tuberculosis, with some compounds exhibiting MIC90 values as low as 0.488 µM. nih.gov

Antifungal Activity

In addition to their antibacterial properties, pyrimidine derivatives have also demonstrated significant antifungal activity against a range of phytopathogenic and human pathogenic fungi. researchgate.netnih.gov The mechanism of action often involves the inhibition of essential fungal enzymes or disruption of the fungal cell membrane. The antifungal efficacy of these compounds is highly dependent on their specific chemical structures. For instance, in a study of newly synthesized pyrimidine derivatives, some compounds showed more potent fungicidal activities than commercial fungicides. nih.gov

Anti-Inflammatory Activities

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrimidine derivatives have been investigated for their anti-inflammatory potential and have shown promising results. researchgate.netnih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes. nih.gov

Certain pyrimidine derivatives have been identified as selective COX-2 inhibitors, which is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. mdpi.com For example, some novel pyrimidine derivatives have demonstrated high selectivity towards COX-2, with potency comparable to the established COX-2 inhibitor, meloxicam. mdpi.com Furthermore, these compounds have been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species in cellular models of inflammation. mdpi.comrsc.org

Other Pharmacological Activities of Pyrimidine Derivatives

The pharmacological potential of pyrimidine derivatives extends beyond their antimicrobial and anti-inflammatory effects. This versatile scaffold is a key component in a wide range of therapeutic agents with diverse biological activities. These include:

Anticancer Activity: Many pyrimidine derivatives have been developed as potent anticancer agents, targeting various aspects of cancer cell proliferation and survival. gsconlinepress.commdpi.com

Antiviral Activity: The pyrimidine core is found in several antiviral drugs, highlighting its importance in the development of treatments for viral infections. orientjchem.org

Anticonvulsant Activity: Certain pyrimidine derivatives have shown efficacy in preclinical models of epilepsy, suggesting their potential as anticonvulsant agents. researchgate.net

Cardiovascular Effects: Some pyrimidine derivatives have been investigated for their effects on the cardiovascular system, including antihypertensive properties. nih.gov

The broad spectrum of biological activities associated with pyrimidine derivatives underscores their importance in medicinal chemistry and drug discovery. gsconlinepress.commdpi.comnih.gov

Antiviral Properties

While specific antiviral studies on this compound are not prominently documented, the broader class of pyrimidine and pyridine (B92270) derivatives has demonstrated significant antiviral potential. Research into various substituted pyrimidines has identified compounds with activity against a range of viruses. For instance, studies on pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been conducted to evaluate their antiviral effects. The general structural motif is considered a valuable scaffold in the development of new antiviral agents.

Analgesic Effects

The investigation of analgesic properties of this compound itself is not detailed in available research. However, related compounds containing the pyrimidine framework have been explored for their potential in pain management. For example, 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide, a state-dependent sodium channel blocker, has shown efficacy in rat models of neuropathic, inflammatory, and post-surgical pain. This suggests that the pyrimidine core can be a key element in designing new analgesic compounds. Furthermore, certain pyrrolidine-2,5-dione derivatives have been investigated for their antinociceptive activity, indicating that related heterocyclic structures also hold promise as analgesics.

Anticonvulsant Properties

There is a lack of specific research on the anticonvulsant properties of this compound. However, the pyrimidine and pyridine nuclei are recognized as important pharmacophores in the development of anticonvulsant drugs. A variety of derivatives containing these heterocyclic systems have been synthesized and evaluated for their ability to suppress seizures. For instance, certain 4-(4-chlorophenyl)-6-p-tolyl-pyrimidine derivatives have been synthesized and screened for their anticonvulsant potential using the maximal electroshock seizure (MES) model, with several compounds showing activity. The general pharmacophore model for anticonvulsant activity often includes an aryl hydrophobic site, a hydrogen bonding domain, and an electron donor group, features that can be incorporated into pyrimidine-based structures.

Antipyretic Properties

Direct studies on the antipyretic effects of this compound are not found in the reviewed scientific literature. Generally, compounds with anti-inflammatory properties may also exhibit antipyretic effects. While research on related pyrimidine derivatives often focuses on anti-inflammatory and analgesic activities, specific data on fever reduction is not as commonly reported.

Central Nervous System (CNS) Activity

The broader class of pyrimidine derivatives is known to possess a wide range of activities affecting the central nervous system. While specific CNS activity for this compound is not documented, related compounds have been investigated for various CNS effects. For example, the anticonvulsant activity discussed previously is a key CNS effect. Furthermore, some pyrimidine derivatives have been designed as potent, broad-spectrum state-dependent sodium channel blockers, which are important for managing pathological neuronal hyperexcitability. The therapeutic utility of such compounds is often limited by CNS side effects, highlighting the importance of designing derivatives with an improved therapeutic index.

Diverse Research Applications Beyond Medicinal Chemistry

Agrochemical Applications

The pyrimidine (B1678525) core is a well-established scaffold in the development of agrochemicals, including herbicides, insecticides, and fungicides. epa.govacs.org The pyridine (B92270) and pyrimidine classes of herbicides are known for their selective toxicity against broadleaf weeds in both agricultural and non-agricultural settings. epa.gov

Derivatives of 4-chloropyrimidine (B154816) have been investigated for their herbicidal potential. The reactivity of the chlorine atom at the 4-position of the pyrimidine ring is a key feature, allowing for the synthesis of a wide range of derivatives. researchgate.net Research into pyrimidinyloxyphenoxypropionate derivatives, for example, leverages the reactivity difference between substituents on the pyrimidine ring, such as a 4-chloro group, to functionalize a phenoxypropionate core. researchgate.net

Preliminary bioassays on such derivatives have demonstrated significant herbicidal activities against various weeds. researchgate.net For instance, certain pyrimidine compounds have shown high inhibitory rates against the root growth of both monocotyledonous and dicotyledonous weeds at concentrations of 100 mg/L. researchgate.net The development of pyrimidin-4-amine derivatives has also led to compounds with broad-spectrum insecticidal and fungicidal activity. acs.org The strategic modification of the pyrimidine scaffold, often involving the displacement of a chloro-substituent, is a common approach in the quest for new and effective pesticides. acs.org

Table 1: Herbicidal Activity of Pyrimidine Derivatives
Weed TypeTargetObserved EffectReference Concentration
Rape (Dicotyledonous)Root Growth>90% Inhibition100 mg/L
Barnyard Grass (Monocotyledonous)Root Growth>80% Inhibition100 mg/L

Ligands in Material Science and Coordination Polymers

The structural motif of a pyridine ring linked to another nitrogen-containing heterocycle is a common feature in ligands used for creating coordination polymers and other advanced materials. The nitrogen atoms in the pyridine and pyrimidine rings act as excellent coordination sites for metal ions. While research may not always specify 4-Chloro-2-(pyridin-2-yl)pyrimidine itself, related structures are frequently employed. For instance, ligands like 4′‐chloro‐2,2′:6′,2″‐terpyridine (Cltpy), which also contains a chloro-substituted pyridine system, have been used to synthesize cadmium(II) complexes. researchgate.net

Coordination polymers constructed from pyridine-based ligands, such as di-9,10-(pyridin-4-yl)-anthracene, have shown remarkable properties, including the ability to form porous networks. rsc.org These materials can exhibit high selectivity for gas adsorption, such as CO2 over N2, and possess strong fluorescent properties, making them suitable for applications in gas separation and chemical sensing. rsc.org The synthesis of such materials demonstrates the principle that pyridinyl-pyrimidine scaffolds are valuable components for building functional materials, where the specific substituents, like a chlorine atom, can fine-tune the electronic properties and spatial arrangement of the final polymer.

Intermediates in Organic Synthesis

The this compound molecule is a valuable intermediate in organic synthesis, primarily due to the reactivity of the chlorine atom at the 4-position of the pyrimidine ring. This position is susceptible to nucleophilic substitution, making it an excellent handle for introducing a wide variety of functional groups and building more complex molecular structures. thieme.de

Chloropyrimidines are widely regarded as key building blocks for constructing larger, functional molecules. The chlorine atom enhances the electrophilicity of the corresponding carbon, facilitating reactions like cross-coupling and nucleophilic substitutions. mdpi.com For example, the Suzuki-Miyaura coupling reaction is a common method used to displace the chlorine atom on similar chloropyrimidine scaffolds to form new carbon-carbon bonds. mdpi.com

This reactivity allows this compound to serve as a versatile scaffold. mdpi.comchemicalbook.com Chemists can start with this core and systematically build upon it, as demonstrated in the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, which begins with a double cross-coupling reaction on a dichloropyrimidine derivative. acs.org The ability to easily modify the pyrimidine core makes compounds like this compound crucial for developing a diverse range of complex molecules for various scientific applications. thieme.dechemicalbook.com

Table 2: Applications of Chloropyrimidine Intermediates in Synthesis
Reaction TypeRole of ChloropyrimidineResulting Structure Type
Nucleophilic SubstitutionElectrophilic scaffoldVariously substituted pyrimidines
Suzuki-Miyaura CouplingCoupling partnerAryl-substituted pyrimidines
Aldol Condensation (following modification)Precursor to reactive intermediateComplex conjugated systems

Prospective Research Directions for 4 Chloro 2 Pyridin 2 Yl Pyrimidine Chemistry

Development of Novel Synthetic Routes for Improved Efficiency and Sustainability

The advancement of synthetic chemistry offers opportunities to produce 4-Chloro-2-(pyridin-2-yl)pyrimidine and its derivatives with greater efficiency and environmental consideration. Current methods often serve as a foundation, but future research should prioritize innovative strategies.

Key areas for development include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields for various pyrimidine (B1678525) derivatives. nih.gov Exploring microwave-assisted protocols for the key condensation and cyclization steps in the synthesis of the this compound core could significantly enhance production efficiency.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and scalability. Adapting established batch syntheses into a continuous flow process could lead to higher throughput and purity, which is particularly valuable for industrial-scale production. thieme.de

Multi-Component Reactions (MCRs): Designing a convergent synthesis where multiple starting materials react in a single step to form the desired product would be a significant leap in efficiency. nih.gov An MCR approach would reduce the number of synthetic steps, minimize waste, and simplify purification processes. researchgate.net

Advanced Catalysis: The use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a common method for functionalizing pyrimidine scaffolds. nih.gov Future research could focus on developing more active and robust palladium or nickel catalysts that operate under milder conditions, tolerate a wider range of functional groups, and can be used at lower loadings. acs.org

Green Chemistry Principles: A shift towards more sustainable practices is essential. This includes replacing hazardous solvents with greener alternatives, minimizing energy consumption, and designing reactions with high atom economy to reduce waste generation. nih.gov

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

A systematic investigation into how structural modifications of the this compound scaffold affect its biological activity (SAR) and physicochemical properties (SPR) is crucial for its development as a therapeutic agent or functional molecule.

Future SAR studies should focus on:

Systematic Substitution: A library of derivatives should be synthesized with systematic modifications at various positions of the pyrimidine and pyridine (B92270) rings. The reactive chlorine at the 4-position is a prime site for introducing diverse substituents via nucleophilic substitution reactions. acs.orgrsc.org

Influence of Substituents: Research has shown that the nature and position of substituents on the pyrimidine ring greatly influence biological activities such as anticancer, anti-inflammatory, and antimicrobial effects. nih.gov For instance, in related pyrimidine series, introducing specific amine groups at the C4 position has led to potent kinase inhibitors. acs.orgacs.org Understanding these relationships will guide the design of more potent and selective compounds.

Stereochemistry: For derivatives with chiral centers, it is vital to separate and evaluate individual enantiomers, as biological activity often resides in a single stereoisomer. acs.org

Comprehensive SPR studies will be essential to optimize drug-like properties:

Solubility and Permeability: Modifications to the core structure can dramatically impact aqueous solubility and cell membrane permeability, which are critical for bioavailability. For example, the addition of polar groups can enhance solubility, a property that often needs improvement in heterocyclic drug candidates. nih.gov

Toxicity: Early assessment of cytotoxicity against non-target cell lines is necessary to guide the design of derivatives with improved safety profiles.

Exploration of New Biological Targets and Therapeutic Areas

The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates. nih.gov this compound serves as a valuable starting point for discovering agents targeting a wide range of diseases.

Promising areas for future biological investigation include:

Oncology: Pyrimidine derivatives have shown significant promise as anticancer agents by inhibiting various protein kinases. lookchem.comnih.gov Future work could explore the potential of this compound derivatives as inhibitors of targets like Cyclin-Dependent Kinases (CDKs), FLT3, and VEGFR2, which are implicated in various cancers including leukemia and solid tumors. acs.orgacs.orgresearchgate.net Other potential anticancer mechanisms to investigate include the inhibition of topoisomerase II. nih.gov

Inflammatory Diseases: Kinase inhibitors are also relevant in treating inflammatory conditions. chemicalbook.com Derivatives could be screened for activity against key kinases in inflammatory pathways, potentially leading to new treatments for conditions like atopic dermatitis or rheumatoid arthritis. chemicalbook.com

Infectious Diseases: The structural diversity of pyrimidines has been leveraged to develop antimicrobial, antiviral, and antimalarial drugs. nih.gov Screening libraries of this compound derivatives against a panel of bacterial, fungal, and viral pathogens could identify new lead compounds to combat infectious diseases.

Neurological Disorders: Certain pyrimidine-based compounds have shown activity as central nervous system (CNS) agents. nih.gov Investigating the potential of these derivatives to modulate neurological targets, such as the M4 muscarinic acetylcholine (B1216132) receptor, could open up new avenues for treating psychiatric and neurodegenerative disorders. nih.gov

Advanced Computational Modeling for Mechanism Elucidation and Drug Design

Computational chemistry provides powerful tools to accelerate the drug discovery process and deepen the understanding of molecular interactions.

Future research should leverage advanced computational modeling in several key areas:

Molecular Docking and Virtual Screening: Docking studies can predict the binding modes of this compound derivatives within the active sites of various biological targets, such as kinases or enzymes. nih.gov This allows for the rapid in silico screening of large virtual libraries to prioritize compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity. These models help in identifying the key molecular descriptors that govern potency and can guide the design of more active compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to understand the stability of binding interactions and the conformational changes that may occur upon binding.

Mechanism Elucidation: Computational methods can be used to model reaction pathways for the synthesis of this compound, helping to optimize reaction conditions and understand the formation of byproducts. nih.gov They can also elucidate the mechanism of action at a molecular level, for example, by modeling how an inhibitor interacts with its target protein. acs.org

Investigation into Catalytic and Materials Science Applications

Beyond its biomedical potential, the electronic properties and structural features of this compound make it a candidate for applications in catalysis and materials science.

Future research directions include:

Ligand Development for Catalysis: The pyridine and pyrimidine rings contain nitrogen atoms that can coordinate with metal ions. This suggests that this compound and its derivatives could serve as ligands in transition metal catalysis. Research could focus on synthesizing metal complexes and evaluating their catalytic activity in various organic transformations. chemicalbook.com

Organic Electronics: The aromatic, electron-deficient nature of the pyrimidine ring suggests potential applications in organic electronics. chemicalbook.com Derivatives could be investigated as components of organic semiconductors, organic light-emitting diodes (OLEDs), or other electronic devices.

Functional Materials: The ability to systematically modify the core structure allows for the fine-tuning of optical and electronic properties. For example, related di(pyridin-2-yl)pyrimidine systems have been shown to exhibit interesting solvatochromic and pH-sensing properties, suggesting that derivatives of this compound could be developed as novel sensors or molecular switches. acs.org

Agrochemicals: The pyrimidine core is found in various herbicides and fungicides. The compound itself is noted as a building block for agrochemicals, indicating that new derivatives could be synthesized and screened for potential use in agriculture. lookchem.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 4-Chloro-2-(pyridin-2-yl)pyrimidine under varying reaction conditions?

  • Methodological Answer : Optimization involves systematic variation of reaction parameters.

  • Temperature : Test increments (e.g., 60°C, 80°C, 100°C) to balance reaction rate and side-product formation .
  • Solvent : Compare polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents (e.g., toluene) to stabilize intermediates and improve solubility .
  • Catalysts : Screen bases like sodium hydroxide or organic catalysts (e.g., DMAP) to enhance nucleophilic substitution efficiency .
  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) for high purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substitution patterns (e.g., pyridine vs. pyrimidine ring integration) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic chlorine patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (methanol/water) and compare bond lengths/angles with literature .

Advanced Research Questions

Q. How do structural modifications at the pyrimidine ring influence biological activity?

  • Methodological Answer :

  • Comparative Studies : Synthesize derivatives with substituents (e.g., methyl, fluoro) at the 4- or 6-position and test against biological targets (e.g., kinases, antimicrobial assays). For example, replacing chlorine with a methylsulfonyl group increases hydrophilicity and target selectivity .
  • Data Table :
DerivativeSubstituentBioactivity (IC50_{50})Key Feature
ParentCl10 µM (Kinase X)Baseline
Derivative ACF3_32 µM (Kinase X)Enhanced potency
Derivative BSO2_2CH3_315 µM (Kinase Y)Off-target selectivity

Q. What challenges arise in interpreting conflicting substitution reactivity data with different nucleophiles?

  • Methodological Answer :

  • Mechanistic Probes : Use kinetic studies (e.g., pseudo-first-order conditions) to distinguish between SN_N1 (solvent-assisted) and SN_N2 (concerted) pathways. For example, steric hindrance from the pyridine ring may favor SN_N1 in polar solvents .
  • Contradiction Resolution : If amines yield lower yields than thiols, evaluate pH effects (e.g., sodium hydroxide concentration) or competing elimination pathways via 1H^1H NMR monitoring .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the C4 chlorine atom shows high electrophilicity in Fukui indices .
  • Molecular Docking : Simulate binding interactions with biological targets (e.g., ATP-binding pockets) using software like AutoDock. Adjust substituents to optimize hydrogen bonding (e.g., pyridine N as a hydrogen bond acceptor) .

Data Contradiction Analysis

Q. Why do conflicting reports exist on optimal catalysts for coupling reactions involving this compound?

  • Methodological Answer :

  • Catalyst Screening : Compare palladium catalysts (e.g., Pd(PPh3_3)4_4) versus copper(I) iodide in Sonogashira couplings. Palladium may favor aryl halides, while copper is cost-effective for alkynylation but requires rigorous oxygen exclusion .
  • Side-Reaction Mitigation : Use additives like TBAB (tetrabutylammonium bromide) to stabilize intermediates and reduce homocoupling byproducts .

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Reactant of Route 1
4-Chloro-2-(pyridin-2-yl)pyrimidine
Reactant of Route 2
4-Chloro-2-(pyridin-2-yl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.